molecular formula C21H19BrN4O2 B1679269 Remimazolam CAS No. 308242-62-8

Remimazolam

Cat. No. B1679269
M. Wt: 439.3 g/mol
InChI Key: CYHWMBVXXDIZNZ-KRWDZBQOSA-N
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Description

Remimazolam is an intravenous, short-acting, and ultrafast onset benzodiazepine with potent sedative-hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . It is used to start and maintain relaxation or sleep in patients undergoing medical procedures lasting 30 minutes or less . It is also used for the induction and maintenance of procedural sedation in adults .


Synthesis Analysis

Remimazolam is a chiral molecule presented as the S-enantiomer, which is prepared by stereoselective synthesis . It is a short-acting benzodiazepine whose effects are terminated by ester hydrolysis .


Molecular Structure Analysis

The molecular formula of Remimazolam is C21H19BrN4O2 . It has a molecular weight of 439.313 g/mol .


Chemical Reactions Analysis

Remimazolam’s effects are terminated by ester hydrolysis . Anaphylactic reactions to remimazolam have been consistently severe and therefore deserve to be taken seriously .

Scientific Research Applications

Pharmacological Profile

Remimazolam, a novel γ-aminobutyric acid (GABA) receptor agonist, is a benzodiazepine sedative drug characterized by nonorgan-dependent metabolism, absence of injection pain, and minimal drug interactions. It shows promise due to its weak cardiopulmonary suppressive effects and good safety profile. In clinical settings, remimazolam has been used for general anesthesia induction and maintenance, as well as for sedation in minor outpatient procedures or examinations (Wang et al., 2022).

Application in Specific Populations

  • Elderly Patients : Remimazolam has been studied in elderly patients undergoing hip replacement surgery. It was found to be effective in managing anesthesia and analgesia, with benefits in reducing respiratory and circulatory suppression, stress response, and cognitive dysfunction, compared to propofol (Zhang et al., 2021).
  • Patients with Hepatic or Renal Impairment : Its pharmacokinetic properties have been characterized in patients with hepatic or renal impairment, indicating that remimazolam's clearance is not significantly affected, suggesting no dose adjustments are required for these populations (Stöhr et al., 2021).

Procedural Sedation

  • Gastrointestinal Endoscopy : Remimazolam has been found effective in sedating patients during gastrointestinal endoscopy, with its ultra-short-acting nature facilitating rapid onset and recovery (Ichijima et al., 2022).
  • Colonoscopy : In a study comparing remimazolam with midazolam for colonoscopy sedation, remimazolam demonstrated higher success rates and no mechanical ventilation requirement (Pambianco et al., 2016).

Therapeutic Potential Beyond Sedation

  • Anti-inflammatory Effects : Research indicates that remimazolam may have anti-inflammatory effects, beneficial in septic patients. This was evidenced by its impact on macrophage response to LPS in vivo and in vitro, suggesting a role in managing uncontrolled inflammatory responses (Liu et al., 2021).
  • Neuroprotection : A study showed that remimazolam might have protective effects against cerebral ischemia/reperfusion injury, potentially useful in patients with ischemic stroke (Shi et al., 2022).

Pharmacodynamic Profile

  • **Time-to-Event Modeling**: Analysis of remimazolam's pharmacodynamic profile in the context of general anesthesia revealed factors impacting time to loss of consciousness and extubation, highlighting its non-cumulative properties and suitability for diverse patient populations, including the elderly (Lohmer et al., 2020).

Metabolic Stability

  • Continuous Infusion Studies : Remimazolam's metabolism during continuous long-term infusion was studied in primary human hepatocytes, demonstrating stable metabolism and no harmful effects on hepatocyte integrity or metabolic activity, indicating its suitability for sustained clinical use (Freyer et al., 2019).

Comprehensive Review

  • Procedural Sedation Applications : Remimazolam has shown efficacy and safety in phase III trials for procedural sedation, particularly in endoscopies, with a better recovery profile and lower incidence of adverse reactions compared to placebo and midazolam (Lee & Shirley, 2021).
  • General Overview : A review of remimazolam's development and current clinical applications, including in general anesthesia and procedural sedation, highlights its rapid onset, predictable recovery times, and minor respiratory and hemodynamic fluctuations, positioning it as a potential sedative for intensive care units (Hu et al., 2022).

Potential in Anesthesia and Sedation

  • General Anesthesia : Preliminary studies suggest remimazolam's potential for use as a hypnotic component in general anesthesia, with the need for further definitive studies to explore its full potential (Sneyd & Rigby-Jones, 2020).

Clinical Trials and Approvals

  • Regulatory Approvals and Trials : Remimazolam has undergone various clinical trials and regulatory assessments for use in anesthesia and procedural sedation, with its first approval in Japan for general anesthesia in adult patients (Keam, 2020)

Future Directions

Future developments may include sedation and anaesthesia for infants and children as well as intensive care sedation for all age groups . These indications require demonstration in well-designed clinical trials .

properties

IUPAC Name

methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHWMBVXXDIZNZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953024
Record name Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble
Record name Remimazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12404
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Like other benzodiazepines, remimazolam exerts its therapeutic effects by potentiating the effect of gamma-aminobutyric acid (GABA) on GABA(A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain. GABA(A) receptors are a component of GABA-gated ionotropic chloride channels that produce inhibitory postsynaptic potentials - following activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions through the channel. The inhibitory potentials produced by GABA neurotransmission play an integral role in the suppression and control of epileptiform nerve firing such as that seen in epilepsy, which makes the GABA system a desirable target in the treatment of epilepsy. Benzodiazepines are positive allosteric modulators of GABA(A) function. They bind to the interface between alpha (α) and gamma (γ) subunits on the receptor, commonly referred to as the benzodiazepine binding site, and modulate the receptor such that its inhibitory response to GABA binding is dramatically increased.
Record name Remimazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12404
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Remimazolam

CAS RN

308242-62-8
Record name Remimazolam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308242-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remimazolam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308242628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remimazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12404
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMIMAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4A8U16MB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,240
Citations
AM Wesolowski, MP Zaccagnino… - … : The Journal of …, 2016 - Wiley Online Library
… the use of remimazolam in clinical practice … remimazolam as the primary study drug were evaluated. Literature describing the pharmacokinetics and pharmacodynamics of remimazolam…
A Lee, M Shirley - Drugs, 2021 - Springer
… In summary, remimazolam is a useful option for the induction and … for remimazolam are not yet available, the rapid induction of sedation and short recovery times with remimazolam may …
Number of citations: 46 link.springer.com
SJ Keam - Drugs, 2020 - Springer
… Remimazolam was approved on 23 January 2020 in Japan for use in general anesthesia in adult patients. Remimazolam is … in the development of remimazolam for this first approval for …
Number of citations: 78 link.springer.com
BG Goudra, PM Singh - Saudi Journal of Anaesthesia, 2014 - ncbi.nlm.nih.gov
… The present review discusses remimazolam's potential as a … Remimazolam with its suggested pharmacological benefits might … It is hoped that remimazolam will not meet the same fate. …
Number of citations: 58 www.ncbi.nlm.nih.gov
GJ Kilpatrick - Frontiers in Pharmacology, 2021 - frontiersin.org
… The development of remimazolam besylate has been slow by industry standards, primarily … of remimazolam was later initiated in China, using a slightly different salt form, remimazolam …
Number of citations: 67 www.frontiersin.org
N Noor, R Legendre, A Cloutet, A Chitneni… - Health psychology …, 2021 - ncbi.nlm.nih.gov
… Remimazolam has presented a favorable alternative to some … Remimazolam, currently in phase II and III clinical trials, has … Furthermore, remimazolam does not seem to rely on any …
Number of citations: 15 www.ncbi.nlm.nih.gov
KM Kim - Anesthesia and Pain Medicine, 2022 - synapse.koreamed.org
… Notably, the esterase linkage in remimazolam permits rapid … and pharmacodynamics of remimazolam are characterized by … In addition, remimazolam possesses a superior safety profile…
Number of citations: 57 synapse.koreamed.org
K Masui - Journal of Anesthesia, 2020 - Springer
… In other words, remimazolam may have rapid offset profile similar … remimazolam CSHT [10], remimazolam was infused over just 1 min. Another pharmacokinetic model of remimazolam …
Number of citations: 57 link.springer.com
JR Sneyd - Anesthesia & Analgesia, 2012 - journals.lww.com
This edition of the Journal includes 2 studies describ-ing the first human administration of remimazolam, a novel benzodiazepine. 1, 2 Not all such Phase 1 studies have a happy ending…
Number of citations: 46 journals.lww.com
T Stöhr, PJ Colin, J Ossig, M Pesic, K Borkett… - British Journal of …, 2021 - Elsevier
Background Remimazolam is a new benzodiazepine for procedural sedation and general anaesthesia. The aim of this study was to characterise its pharmacokinetic properties and …
Number of citations: 72 www.sciencedirect.com

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